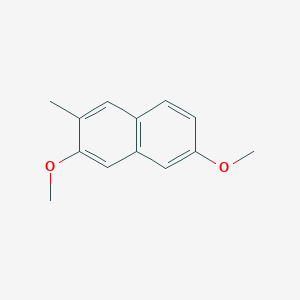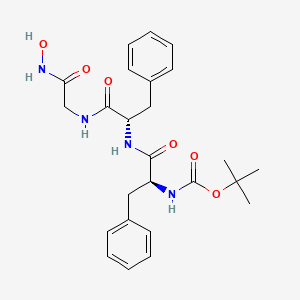
Boc-phe-phe-gly-nhoh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-phe-phe-gly-nhoh: is a peptide derivative composed of four amino acids: Boc (tert-butoxycarbonyl), Phe (phenylalanine), Gly (glycine), and NH2OH (hydroxylamine). Let’s break down its components:
Boc: The Boc group serves as a protecting group for the amino terminus. It shields the amino group during peptide synthesis, preventing unwanted side reactions.
Phe: Phenylalanine is an essential amino acid involved in protein synthesis and various metabolic pathways.
Gly: Glycine is the simplest amino acid, playing a crucial role in protein structure and neurotransmission.
NH2OH: Hydroxylamine is a reagent used in organic synthesis, particularly for converting carbonyl compounds to oximes.
Métodos De Preparación
Synthetic Routes: Boc-phe-phe-gly-nhoh can be synthesized through solid-phase peptide synthesis (SPPS). In this method:
Activation: The Boc-protected amino acids are sequentially coupled onto a solid support (usually resin-bound polystyrene).
Deprotection: The Boc group is selectively removed using acid (e.g., trifluoroacetic acid) to expose the amino group.
Coupling: The next amino acid is added, and the process repeats until the desired sequence is obtained.
Final Deprotection: The N-terminal Boc group is removed, yielding this compound.
Industrial Production: While not commonly produced industrially, this compound can be synthesized on a larger scale using automated peptide synthesizers.
Análisis De Reacciones Químicas
Boc-phe-phe-gly-nhoh can undergo various reactions:
Hydrolysis: Removal of the Boc group by acid-catalyzed hydrolysis.
Coupling Reactions: Sequential coupling of amino acids during peptide synthesis.
Oxidation/Reduction: Depending on the context, it may participate in redox reactions.
Amide Formation: Formation of amide bonds during peptide assembly.
Major products include Boc-phe-phe-gly-OH (removal of NH2OH) and the fully deprotected peptide (removal of all Boc groups).
Aplicaciones Científicas De Investigación
Boc-phe-phe-gly-nhoh finds applications in:
Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.
Drug Development: Designing peptidomimetics or bioactive peptides.
Neuroscience: Investigating neurotransmitter analogs.
Proteomics: Identifying protein-protein interactions.
Mecanismo De Acción
The exact mechanism of Boc-phe-phe-gly-nhoh’s effects depends on its context. It could act as a substrate, inhibitor, or modulator of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar compounds include Boc-phe-gly-OH (lacking the second phenylalanine) and Boc-Gly-Phe-Phe-OMe (with an additional methoxy group). Boc-phe-phe-gly-nhoh’s unique structure sets it apart from these analogs .
Propiedades
Número CAS |
97207-35-7 |
|---|---|
Fórmula molecular |
C25H32N4O6 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(14-17-10-6-4-7-11-17)22(31)26-16-21(30)29-34/h4-13,19-20,34H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1 |
Clave InChI |
OURDFPXUSNAUQM-PMACEKPBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


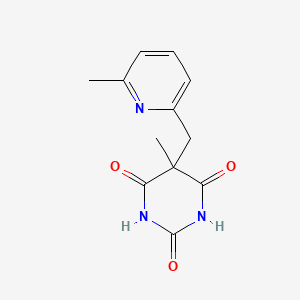
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
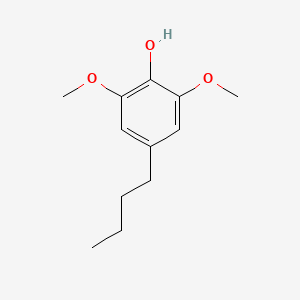

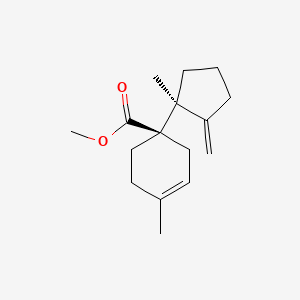

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
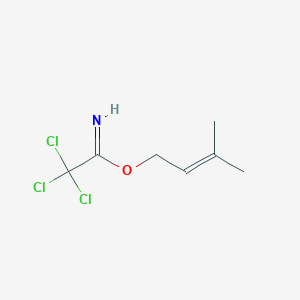

![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
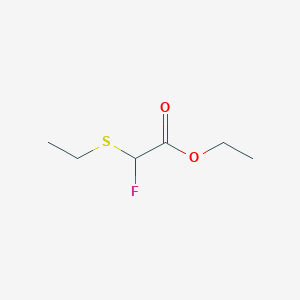
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
